3-Benzoyl-2,4-dichlorobenzaldehyde
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Overview
Description
3-Benzoyl-2,4-dichlorobenzaldehyde is an organic compound with the molecular formula C14H8Cl2O2 It is a derivative of benzaldehyde, featuring two chlorine atoms and a benzoyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-2,4-dichlorobenzaldehyde typically involves the benzoylation of 2,4-dichlorobenzaldehyde. One common method is the Friedel-Crafts acylation reaction, where 2,4-dichlorobenzaldehyde reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-2,4-dichlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols or hydrocarbons.
Substitution: Results in various substituted benzaldehyde derivatives.
Scientific Research Applications
3-Benzoyl-2,4-dichlorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Benzoyl-2,4-dichlorobenzaldehyde involves its interaction with specific molecular targets. The benzoyl group and chlorine atoms contribute to its reactivity and ability to form covalent bonds with biological molecules. These interactions can disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzaldehyde: Lacks the benzoyl group, making it less reactive in certain chemical reactions.
3,5-Dichlorobenzaldehyde: Similar structure but different substitution pattern, leading to different reactivity and applications.
Benzoyl Chloride: Used in similar synthetic reactions but lacks the aldehyde group.
Uniqueness
3-Benzoyl-2,4-dichlorobenzaldehyde is unique due to the presence of both benzoyl and aldehyde functional groups, along with two chlorine atoms. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
56874-83-0 |
---|---|
Molecular Formula |
C14H8Cl2O2 |
Molecular Weight |
279.1 g/mol |
IUPAC Name |
3-benzoyl-2,4-dichlorobenzaldehyde |
InChI |
InChI=1S/C14H8Cl2O2/c15-11-7-6-10(8-17)13(16)12(11)14(18)9-4-2-1-3-5-9/h1-8H |
InChI Key |
IHHONJLHTAQJOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2Cl)C=O)Cl |
Origin of Product |
United States |
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